molecular formula C15H15NO2 B118510 N-Methylflindersine CAS No. 50333-13-6

N-Methylflindersine

Cat. No. B118510
CAS RN: 50333-13-6
M. Wt: 241.28 g/mol
InChI Key: RJZFGBNKPOVCHQ-UHFFFAOYSA-N
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Description

N-Methylflindersine is a compound isolated from the East African Rutaceous medicinal plants Fagara chalybea and F. holtziana . It is known to act as an insect antifeedant .


Molecular Structure Analysis

The molecular formula of N-Methylflindersine is C15H15NO2 . Its molecular weight is 241.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methylflindersine include a molecular weight of 241.29 and a solid white to off-white appearance .

Scientific Research Applications

  • Antimicrobial Application

    • Field : Microbiology
    • Summary : N-Methylflindersine has been found in the leaves and stem of Vepris lecomteana, a plant species endemic to Western Africa . The plant extracts, which include N-Methylflindersine, have shown high antimicrobial activity .
    • Method : The antimicrobial activity was determined by bioassay-guided fractionation of the methanolic extracts of leaves and stem of Vepris lecomteana .
    • Results : The crude extracts of leaves and stem displayed high antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values of 10.1–16.5 and 10.2–20.5 µg/mL, respectively, against Escherichia coli, Bacillus subtilis, Pseudomonas agarici, Micrococcus luteus, and Staphylococcus warneri .
  • Insect Repellent

    • Field : Entomology
    • Summary : N-Methylflindersine is an insect repellent that has been isolated from the medicinal plants Fagara chalybea and F. holtziana .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the application were not provided in the source .

properties

IUPAC Name

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFGBNKPOVCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198374
Record name 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylflindersine

CAS RN

50333-13-6
Record name N-Methylflindersine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50333-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50333-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
D Susiloningrum, AA Permanasari, M Adianti… - Pharmacognosy …, 2020 - mail.phcogj.com
… .3) containing a major constituent N-methylflindersine. This alkaloid fraction was active to … latifolia (B1F D2H.3) was known to have major compound named N-methylflindersine. This …
Number of citations: 6 mail.phcogj.com
WH Watters, VN Ramachandran - Journal of Chemical Research …, 1997 - pubs.rsc.org
Synthesis of Pyrano[3,2-c]quinolin-5-one Alkaloids: Veprisine, 7-Dimethylallyloxy-N-methylflindersine and cis- 3,4-Dihydroxy-7-m … Synthesis of Pyrano[3,2-c]quinolin-5-one Alkaloids: Veprisine …
Number of citations: 12 pubs.rsc.org
YR Lee, HI Kweon, WS Koh, KR Min, Y Kim… - Synthesis, 2001 - thieme-connect.com
… Flindersine (1) and N-methylflindersine (2) have been primarily isolated from Rutaceous plants, Fagara heitzii, [4a] Geijera balansae, [4b] Haplophyllum saveolens, [4c] Atalantia …
Number of citations: 21 www.thieme-connect.com
MF Grundon, VN Ramachandran, BM Sloan - Tetrahedron Letters, 1981 - Elsevier
… 2 A new type of dimeric quinoline alkaloid isolated from Vepris louisii3 may be a Diels-Alder adduct of 7,8-dimethoxy-N-methylflindersine, … 4 These results, as well as the interesting …
Number of citations: 22 www.sciencedirect.com
A Widyawaruyanti, M Tanjung… - BMC …, 2021 - bmccomplementmedtherapies …
… N-methylflindersine has been found to inhibit N-formylmethionylleucylphenylalanine-induced superoxide production with an IC 50 < 12 μM [28]. N-methylflindersine … N-methylflindersine …
MF Grundon, MJ Rutherford - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… N-Methylflindersine was unaffected by hot acetic acid but on being heated under reflux with … %) corresponding to a dimer of N-methylflindersine of molecular formula C30H30NZ04; the …
Number of citations: 8 pubs.rsc.org
M Ahsan, TA Zaman, CM Hasan, C Ito, SKN Islam - Fitoterapia, 2000 - Elsevier
… (1), 8-methoxy-N-methylflindersine (2), xanthyletin and sesamin … 8-methoxy-N-methylflindersine showed cytotoxicity on brine … 8-Methoxy-N-methylflindersine, though cytotoxic, does not …
Number of citations: 49 www.sciencedirect.com
RD Saputri, M Tanjung… - Journal of Physics …, 2018 - iopscience.iop.org
… In continuation of our research for investigation of alkaloid and acylphloroglucinol of Indonesian Melicope plants, we report the isolation of N-methylflindersine (1), flindersine (2) and …
Number of citations: 5 iopscience.iop.org
S Funayama, K Murata, S Nozoe - Phytochemistry, 1994 - Elsevier
… of the leaves of Ptelea trifoliata [12], N-methylflindersine … N-methylflindersine (10) was obtained as a powder. UV iz:p 226 … 8Methoxy-N-methylflindersine (1 I) was obtained as an oil. UV 3…
Number of citations: 40 www.sciencedirect.com
CD Adams, DR Taylor, JM Warner - Phytochemistry, 1973 - Elsevier
… We now report the isolation of the 2-quinolone, N-methylflindersine. l 5 … These data suggest that the compound is N-methylflindersine, previously prepared from flindersine, 1 5 but not …
Number of citations: 37 www.sciencedirect.com

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